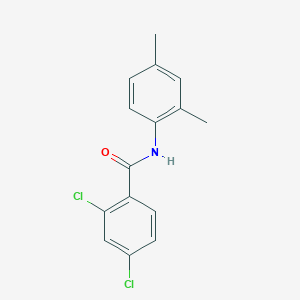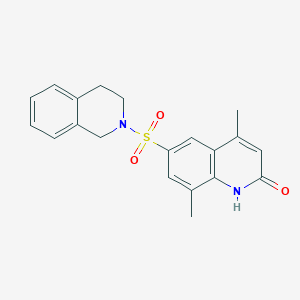
2,4-dichloro-N-(2,4-dimethylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-N-(2,4-dimethylphenyl)benzamide, commonly known as dicamba, is a synthetic auxin herbicide that is widely used in agriculture to control broadleaf weeds. It was first introduced by Monsanto in 1967 and is now one of the most commonly used herbicides in the world. Dicamba is known for its ability to control weeds that have become resistant to other herbicides, making it an important tool for farmers.
Wirkmechanismus
Dicamba works by disrupting the normal growth and development of plants. It mimics the action of the natural plant hormone auxin, causing abnormal growth patterns in susceptible plants. This results in stunted growth, leaf curling, and eventually, plant death.
Biochemical and Physiological Effects
Dicamba has been shown to have a range of biochemical and physiological effects on plants. It interferes with the normal functioning of plant cells, causing changes in gene expression and protein synthesis. It also affects the production of certain plant hormones, leading to changes in growth and development.
Vorteile Und Einschränkungen Für Laborexperimente
Dicamba is a valuable tool for researchers studying plant growth and development. Its ability to mimic the action of natural plant hormones makes it a useful tool for studying the effects of hormones on plant growth. However, its herbicidal properties can also be a limitation, as it can affect the growth and development of non-target plants in lab experiments.
Zukünftige Richtungen
There are several areas of research that could benefit from further study of dicamba. One area of interest is the development of dicamba-resistant crops, which would allow farmers to use dicamba more selectively without harming non-target plants. Another area of interest is the study of dicamba's effects on soil health and microbial communities. Finally, there is a need for further research into the long-term effects of dicamba use on the environment and human health.
Synthesemethoden
Dicamba can be synthesized through several methods, but the most common one involves the reaction of 3,5-dichloroaniline with 2,4-dimethylbenzoic acid in the presence of thionyl chloride. The resulting product is then treated with ammonia to yield dicamba.
Wissenschaftliche Forschungsanwendungen
Dicamba has been extensively studied for its herbicidal properties and its effects on non-target plants. It has been found to be effective against a wide range of broadleaf weeds, including those that have become resistant to other herbicides. Dicamba is commonly used in combination with other herbicides to provide a broader spectrum of weed control.
Eigenschaften
Produktname |
2,4-dichloro-N-(2,4-dimethylphenyl)benzamide |
|---|---|
Molekularformel |
C15H13Cl2NO |
Molekulargewicht |
294.2 g/mol |
IUPAC-Name |
2,4-dichloro-N-(2,4-dimethylphenyl)benzamide |
InChI |
InChI=1S/C15H13Cl2NO/c1-9-3-6-14(10(2)7-9)18-15(19)12-5-4-11(16)8-13(12)17/h3-8H,1-2H3,(H,18,19) |
InChI-Schlüssel |
HOAAFQOXTJKOTK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B270647.png)

![N-[2-(1-adamantyloxy)ethyl]-2-hydroxybenzamide](/img/structure/B270653.png)
![2-hydroxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B270657.png)
![2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide](/img/structure/B270661.png)








